TT-012

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

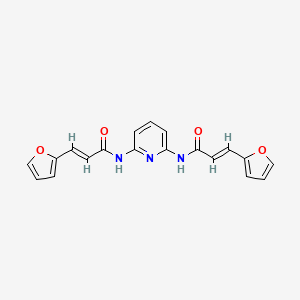

C19H15N3O4 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

(E)-3-(furan-2-yl)-N-[6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-pyridinyl]prop-2-enamide |

InChI |

InChI=1S/C19H15N3O4/c23-18(10-8-14-4-2-12-25-14)21-16-6-1-7-17(20-16)22-19(24)11-9-15-5-3-13-26-15/h1-13H,(H2,20,21,22,23,24)/b10-8+,11-9+ |

InChI Key |

YUFJMFXVUUMVCA-GFULKKFKSA-N |

Isomeric SMILES |

C1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=CO2)NC(=O)/C=C/C3=CC=CO3 |

Canonical SMILES |

C1=CC(=NC(=C1)NC(=O)C=CC2=CC=CO2)NC(=O)C=CC3=CC=CO3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TT-012, a Novel MITF Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of TT-012, a novel small molecule inhibitor of the Microphthalmia-associated transcription factor (MITF). The information presented is based on preclinical research and is intended for a scientific audience engaged in oncology and drug discovery.

Core Mechanism of Action

This compound is a potent and specific disruptor of MITF dimerization.[1] MITF is a critical lineage-specific transcription factor that plays a central role in the development and survival of melanocytes, and it is a key oncogene in melanoma.[1] The oncogenic activity of MITF is dependent on its ability to form a homodimer, which then binds to specific DNA sequences (M-boxes) in the promoter regions of its target genes, thereby regulating their transcription. These target genes include those involved in cell proliferation, differentiation, and survival, such as BCL2, c-Met, and CDK2.[1]

This compound exerts its therapeutic effect by directly binding to the MITF protein and preventing its dimerization. This disruption of the MITF-MITF interaction subsequently inhibits the DNA-binding ability of MITF.[1][2] As a consequence, the transcriptional activity of MITF is suppressed, leading to a decrease in the expression of its downstream target genes. This ultimately results in the inhibition of melanoma cell growth, tumor progression, and metastasis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies that characterize the potency and cellular effects of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| MITF Dimerization Assay (AlphaScreen) | IC50 | 13.1 nM | In vitro | [1] |

Table 2: Cellular Activity of this compound in B16F10 Melanoma Cells

| Assay Type | Parameter | Value | Target Genes | Reference |

| RT-PCR | IC50 (mRNA level reduction) | < 3.12 µM | Tyr, Trpm1 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.

1. MITF Dimerization Assay (AlphaScreen)

-

Objective: To quantify the ability of this compound to disrupt the dimerization of the MITF protein in a cell-free system.

-

Methodology: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was employed. This assay utilizes donor and acceptor beads that are brought into close proximity when the target proteins interact. In this case, recombinant MITF protein was tagged with molecules that bind to the donor and acceptor beads. In the presence of MITF dimerization, a luminescent signal is generated. This compound was added at varying concentrations to determine its ability to inhibit this signal, and the IC50 value was calculated.[1]

2. Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if this compound inhibits the binding of MITF to the promoter regions of its target genes within melanoma cells.

-

Methodology: B16F10 melanoma cells, transiently expressing 3xFlag-tagged MITF, were treated with either this compound or a vehicle control (DMSO). The cells were then cross-linked to preserve protein-DNA interactions. Chromatin was sheared, and an anti-Flag antibody was used to immunoprecipitate the MITF-DNA complexes. The associated DNA was then purified and analyzed by quantitative PCR (qPCR) to measure the enrichment of known MITF target gene promoters, such as Trpm1, Tyr, and Dct. A significant reduction in the enrichment of these promoters in the this compound treated cells compared to the control indicates inhibition of MITF's DNA binding activity.[1]

3. Real-Time Reverse Transcription PCR (RT-PCR)

-

Objective: To quantify the effect of this compound on the mRNA expression levels of MITF downstream target genes.

-

Methodology: B16F10 melanoma cells were incubated with varying concentrations of this compound for 8 hours. Total RNA was then extracted from the cells and reverse-transcribed into cDNA. Quantitative PCR (qPCR) was performed using primers specific for the MITF target genes Tyr and Trpm1. The relative mRNA expression levels were normalized to a housekeeping gene. The IC50 values were determined by plotting the percentage of gene expression inhibition against the concentration of this compound.[1]

Visualizations

Signaling Pathway of MITF Inhibition by this compound

References

- 1. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: TT-012, a Novel Disruptor of the MITF Dimer for Melanoma Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor TT-012, focusing on its mechanism of action as a disruptor of the Microphthalmia-associated Transcription Factor (MITF) dimer, a key oncogene in melanoma. This document details the quantitative data supporting its efficacy, in-depth experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Concept: Targeting the MITF Dimer Interface

Microphthalmia-associated transcription factor (MITF) is a critical lineage-survival oncogene for melanoma, making it a prime therapeutic target.[1][2] However, the absence of a conventional ligand-binding pocket has made direct inhibition of MITF challenging.[1][2] The discovery of this compound represents a novel approach by targeting the dimerization of MITF, which is essential for its DNA-binding and transcriptional activity.[1][2][3]

Structural analyses have revealed that the MITF dimer interface is hyperdynamic, rendering it susceptible to disruption by small molecules.[1][2][3] this compound was identified from a high-throughput screening of over 650,000 compounds and has been shown to specifically bind to MITF, leading to the disruption of its homodimer formation.[1][2] This, in turn, inhibits the transcriptional activity of MITF, suppressing the expression of its target genes involved in melanoma cell proliferation and survival.[1][4]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 (MITF Dimerization) | 13.1 nM | MITF Dimerization-based AlphaScreen (MIDAS) | [1] |

| Kd (Binding to MITF) | 15.5 nM | Surface Plasmon Resonance (SPR) | [1] |

Table 1: In Vitro Activity of this compound

| Cell Line | MITF Expression | IC50 (Cell Growth) | Reference |

| B16F10 | High | 499 nM | [1] |

| GAK | High | - | [1] |

| A375 | Low | No significant inhibition | [1] |

| HeLa | Low | No significant inhibition | [1] |

| SK-MEL-28 | Low | No significant inhibition | [1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Target Gene | Effect of this compound Treatment | Assay | Reference |

| Tyr | Decreased mRNA levels (IC50 < 3.12 µM) | RT-PCR | [1] |

| Trpm1 | Decreased mRNA levels (IC50 < 3.12 µM) | RT-PCR | [1] |

| Tyr, Trpm1, Dct | Disrupted MITF binding to promoters | ChIP | [1][4] |

Table 3: Effect of this compound on MITF Target Gene Expression

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the disruption of the MITF signaling pathway. MITF, as a master regulator, controls the expression of a vast network of genes crucial for melanocyte development and melanoma progression.

References

- 1. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An exploitable Achilles heel of MITF? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MITF regulatory network in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of TT-012: A Novel Inhibitor of the MITF Oncogene

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The microphthalmia-associated transcription factor (MITF) is a critical lineage-survival oncogene in melanoma, yet its direct pharmacological inhibition has been a long-standing challenge due to the absence of a defined ligand-binding pocket. This technical guide details the discovery and preclinical development of TT-012, a first-in-class small molecule that effectively targets MITF. This compound was identified through a high-throughput screening campaign and functions by disrupting the dimerization of MITF, a crucial step for its DNA binding and transcriptional activity. This document provides an in-depth overview of the discovery process, mechanism of action, and preclinical evaluation of this compound, including key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Malignant melanoma remains a formidable clinical challenge, and the transcription factor MITF plays a central role in its initiation, progression, and therapeutic resistance.[1] As a master regulator of melanocyte development, MITF controls the expression of a wide array of genes involved in proliferation, survival, and differentiation.[1] The "dimerization-dependent" nature of MITF's function, which requires the formation of a homodimer to bind to specific DNA sequences (E-boxes and M-boxes) in the promoters of its target genes, presented a unique therapeutic opportunity.[2] Structural analyses revealed a "hyperdynamic" dimer interface within MITF, suggesting its vulnerability to disruption by small molecules.[2] This led to the hypothesis that preventing MITF dimerization could be an effective strategy to inhibit its oncogenic activity.

Discovery of this compound

This compound was identified from a large-scale high-throughput screening (HTS) of 654,650 compounds.[2] The screening utilized a specially developed assay, the MITF Dimerization-based AlphaScreen (MIDAS), to identify molecules that could disrupt the interaction between two MITF protein monomers.[2]

High-Throughput Screening and Hit Identification

The MIDAS assay is a bead-based proximity assay that generates a chemiluminescent signal when His-tagged and Biotin-tagged MITF proteins dimerize, bringing the donor and acceptor beads into close proximity.[2] A small molecule that disrupts this dimerization would lead to a decrease in the AlphaScreen signal.[2] From this extensive screening campaign, this compound, a symmetric small molecule composed of furan (B31954) and pyridine (B92270) moieties, emerged as a potent and effective disruptor of MITF dimerization.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

| Assay | Parameter | Value | Reference |

| MITF Dimerization-based AlphaScreen (MIDAS) | IC50 | 13.1 nM | [2] |

| B16F10 Melanoma Cell Growth Assay | IC50 | 499 nM | [2] |

Table 1: In Vitro Efficacy of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound in key in vitro assays.

| Preclinical Model | Treatment | Outcome | Reference |

| B16F10 Melanoma Xenograft | This compound | Inhibition of tumor growth | [2] |

| B16F10 Melanoma Metastasis Model | This compound | Inhibition of metastasis | [2] |

Table 2: In Vivo Efficacy of this compound. This table summarizes the observed effects of this compound in animal models of melanoma.

Mechanism of Action

This compound exerts its anti-melanoma effects by directly binding to the hyperdynamic MITF dimer interface, thereby preventing its homodimerization.[2] This disruption of dimerization abrogates the ability of MITF to bind to the promoter regions of its target genes, leading to the inhibition of their transcription.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound's action on MITF and its downstream consequences.

References

In-depth Technical Guide to TT-012: A Novel MITF Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT-012 is a novel small molecule that has emerged as a potent and specific inhibitor of the Microphthalmia-associated transcription factor (MITF), a key oncogene in melanoma. By disrupting the dimerization of MITF, this compound effectively abrogates its DNA-binding and transcriptional activity, leading to the inhibition of melanoma cell growth and metastasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a summary of its anti-tumor efficacy in preclinical models are presented to facilitate further research and development of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is a symmetric molecule featuring a central pyridine (B92270) ring linked to two furan-containing acrylamide (B121943) moieties.

Chemical Name: (2E,2'E)-N,N'-(pyridine-2,6-diyl)bis(3-(furan-2-yl)acrylamide)[1] CAS Number: 1164471-33-3[1]

A summary of the known chemical and physical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅N₃O₄ | [1] |

| Molecular Weight | 349.35 g/mol | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO and Ethanol | [2] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | [3] |

Further data on melting point and pKa are not currently available in the public domain.

Mechanism of Action: Disruption of MITF Dimerization

MITF is a basic helix-loop-helix leucine (B10760876) zipper (bHLH-Zip) transcription factor that functions as a homodimer to bind to the E-box (CANNTG) DNA sequence in the promoter regions of its target genes. This binding initiates the transcription of genes crucial for melanocyte development, survival, and proliferation, as well as for melanoma progression.[4]

This compound exerts its biological effect by specifically targeting and disrupting the dimerization of MITF.[1][4] This inhibition of dimer formation prevents MITF from binding to DNA, thereby downregulating the expression of its target genes.

The signaling pathway illustrating the mechanism of action of this compound is depicted in the following diagram:

References

- 1. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B16 Allograft Syngeneic Model: Subcutaneous and Metastatic - Altogen Labs [altogenlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of TT-012: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-012 is a novel small molecule inhibitor that has demonstrated significant potential in oncology research, specifically in the context of melanoma.[1][2] This compound directly targets the Microphthalmia-associated transcription factor (MITF), a key lineage-specific survival oncogene in melanoma.[1][3] this compound functions by disrupting the dimerization of MITF, which is essential for its DNA-binding and subsequent transcriptional activity.[1][2][3] This technical guide provides an in-depth overview of the in vitro binding affinity of this compound, including detailed experimental protocols and the relevant signaling pathway.

Data Presentation: Quantitative In Vitro Binding Affinity of this compound

The in vitro binding and inhibitory activity of this compound have been quantified using various assays. The following table summarizes the key quantitative data.

| Assay Type | Target | Metric | Value | Reference |

| AlphaScreen | MITF-MITF Dimerization | IC50 | 13.1 nM | [1] |

| Surface Plasmon Resonance (SPR) | MITF wild-type (immobilized) | Kd | 463.2 nM | |

| Surface Plasmon Resonance (SPR) | This compound (immobilized) | Kd | 15.5 nM | [1] |

| Cell Growth Assay | B16F10 Melanoma Cells | IC50 | 499 nM | [1] |

Experimental Protocols

MITF Dimerization-based AlphaScreen (MIDAS) Assay

This assay was developed to screen for small-molecule inhibitors of MITF dimerization in a high-throughput format.[1]

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. In the MIDAS assay, two different MITF protein constructs are used: one tagged with a His-tag and the other with a Biotin-tag. Nickel chelate-coated acceptor beads bind to the His-tagged MITF, and streptavidin-coated donor beads bind to the biotinylated MITF. When the two MITF proteins dimerize, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal that is detected at 520-620 nm. Small molecules that inhibit MITF dimerization will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen signal.[4][5]

Detailed Protocol:

-

Reagents:

-

His-tagged MITF protein

-

Biotin-tagged MITF protein

-

AlphaScreen Histidine (Nickel Chelate) Detection Kit (containing Ni-chelate Acceptor beads and Streptavidin Donor beads)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 250 mM NaCl, 0.1% Tween-20, 0.1% BSA

-

This compound compound dilutions

-

384-well OptiPlates

-

-

Procedure:

-

All steps involving donor beads should be performed under subdued light.

-

Dispense 1.25 µL of assay buffer containing 10 nM of His-tagged MITF into the wells of a 384-well plate.[4]

-

Add this compound at various concentrations to the wells. A DMSO control is also included.

-

Incubate the plate for 2 hours at room temperature in the dark.[4]

-

Dispense 1.25 µL of a solution containing 10 nM Biotin-tagged MITF and 10 µg/mL Streptavidin Donor beads to all wells.[4]

-

Incubate for an additional 3 hours at room temperature in the dark.[4]

-

Read the plate using an EnVision microplate reader with excitation at 680 nm and emission detection between 520-620 nm.[4]

-

The IC50 value is calculated by plotting the AlphaScreen signal against the logarithm of the this compound concentration and fitting the data to a four-parameter dose-response curve.

-

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure real-time biomolecular interactions. This assay was used to determine the binding kinetics and affinity (Kd) of this compound to MITF.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. In one experimental setup, the MITF protein is immobilized on the sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized MITF causes a change in the refractive index, which is detected as a response unit (RU). The association (kon) and dissociation (koff) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (Kd) is calculated as koff/kon.

Detailed Protocol:

-

Reagents and Equipment:

-

Biacore instrument

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified MITF protein

-

This compound compound dilutions in running buffer

-

Running Buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilization of MITF:

-

The CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

A solution of MITF protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface until the desired immobilization level is reached.

-

The surface is then deactivated with an injection of 1 M ethanolamine-HCl.

-

A reference flow cell is similarly activated and deactivated without protein immobilization to serve as a control.

-

-

Binding Analysis:

-

A series of this compound dilutions in running buffer are injected over the MITF-immobilized and reference flow cells.

-

The association of this compound is monitored in real-time.

-

Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the compound.

-

After each cycle, the sensor surface is regenerated using a specific buffer (e.g., a short pulse of a low pH solution or a high salt concentration buffer) to remove the bound analyte.

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and Kd values.

-

-

Mandatory Visualizations

MITF Signaling Pathway in Melanoma and the Action of this compound

Caption: MITF signaling pathway in melanoma and the inhibitory action of this compound.

Experimental Workflow of the MITF Dimerization-based AlphaScreen (MIDAS) Assay

Caption: Workflow of the MITF Dimerization-based AlphaScreen (MIDAS) Assay.

References

- 1. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An exploitable Achilles heel of MITF? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AID 1259374 - AlphaScreen-based biochemical high throughput primary assay to identify inhibitors of microphthalmia-associated transcription factor (MITF) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

TT-012 Target Validation: A Technical Guide to a Novel MITF Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant clinical challenge, with a pressing need for novel therapeutic strategies. The Microphthalmia-associated Transcription Factor (MITF) has been identified as a key lineage-survival oncogene in melanoma, playing a crucial role in tumor cell proliferation, survival, and differentiation. However, the undruggable nature of transcription factors has historically hindered the development of direct MITF inhibitors. This whitepaper details the target validation studies for TT-012, a first-in-class small molecule inhibitor that targets the unique hyperdynamic dimer interface of MITF, disrupting its dimerization and subsequent DNA-binding ability. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the signaling pathways implicated in the action of this compound, offering a valuable resource for researchers in oncology and drug development.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| B16F10 (murine melanoma) | Cell Viability | IC50 | 499 nM | |

| B16F10 (murine melanoma) | RT-qPCR (Tyr) | IC50 | < 3.12 µM | |

| B16F10 (murine melanoma) | RT-qPCR (Trpm1) | IC50 | < 3.12 µM |

Table 2: this compound Binding Affinity and Dimer Disruption

| Parameter | Method | Value | Reference |

| Binding Affinity (Kd) to MITF | Surface Plasmon Resonance (SPR) | 463.2 nM |

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of this compound are provided below. These protocols are based on established techniques and the available information from published studies.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound in melanoma cell lines.

Materials:

-

B16F10 melanoma cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The Role of TT-012 in Melanoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic melanoma remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic avenues. A promising target in this landscape is the Microphthalmia-associated Transcription Factor (MITF), a lineage-survival oncogene crucial for melanoma cell proliferation and survival. This technical guide delves into the role and mechanism of TT-012, a novel small molecule inhibitor of MITF, in melanoma cell lines. This compound acts by disrupting the dimerization of MITF, a critical step for its DNA binding and transcriptional activity. This guide provides a comprehensive overview of the quantitative effects of this compound on melanoma cells, detailed experimental protocols for assessing its activity, and a visualization of the pertinent signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent against melanoma.

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by a high propensity for metastasis and resistance to conventional therapies. The Mitogen-Activated Protein Kinase (MAPK) pathway, frequently activated by mutations in BRAF and NRAS, is a key driver of melanoma progression and has been a primary focus for targeted therapies. However, both intrinsic and acquired resistance to MAPK inhibitors remain significant clinical hurdles.

The Microphthalmia-associated Transcription Factor (MITF) has emerged as a critical regulator of melanocyte development and a "lineage-survival" oncogene in melanoma.[1] MITF governs the expression of a multitude of genes involved in cell cycle progression, differentiation, and apoptosis. Its central role in melanoma biology makes it an attractive therapeutic target. However, the "undruggable" nature of many transcription factors has historically hampered the development of direct MITF inhibitors.

Recent breakthroughs have led to the discovery of this compound, a first-in-class small molecule that directly targets MITF.[2] this compound was identified through a high-throughput screen of over 650,000 compounds and was found to specifically bind to a hyperdynamic dimer interface of MITF, thereby preventing its dimerization and subsequent DNA binding.[1][2] This innovative mechanism of action offers a novel strategy to counteract MITF-driven oncogenesis in melanoma.

This guide will provide an in-depth analysis of the role of this compound in melanoma cell lines, summarizing the available quantitative data, detailing the experimental methodologies used to characterize its effects, and illustrating the underlying signaling pathways.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been evaluated in various melanoma cell lines, with key quantitative data summarized below. These data highlight the compound's potency and specificity for MITF-dependent melanoma cells.

| Cell Line | Genotype | Parameter | Value | Reference |

| B16F10 | BRAF WT, NRAS WT (murine) | IC50 (Cell Growth) | 499 nM | [2] |

| B16F10 | BRAF WT, NRAS WT (murine) | IC50 (mRNA level of Tyr) | < 3.12 µM | [2] |

| B16F10 | BRAF WT, NRAS WT (murine) | IC50 (mRNA level of Trpm1) | < 3.12 µM | [2] |

| BRAF WT Melanoma Lines | BRAF WT | General Observation | Largely resistant to this compound monotherapy | [3] |

| BRAF WT Melanoma Lines | BRAF WT | Combination Effect | Synergistic inhibition of cell growth with Tivozanib | [3] |

Experimental Protocols

This section details the key experimental methodologies employed to investigate the role of this compound in melanoma cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on melanoma cell growth.

Materials:

-

Melanoma cell lines (e.g., B16F10)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed melanoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve fitting software.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to assess the effect of this compound on the binding of MITF to the promoter regions of its target genes.

Materials:

-

Melanoma cells (e.g., B16F10)

-

This compound compound

-

Formaldehyde (B43269) (37%)

-

Lysis buffer (e.g., RIPA buffer)

-

Sonication equipment

-

Anti-MITF antibody or anti-Flag antibody for tagged protein

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for MITF target gene promoters (e.g., Tyr, Trpm1, Dct)

-

qPCR instrument and reagents

Procedure:

-

Treat melanoma cells with this compound or vehicle control for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells.

-

Sonciate the chromatin to shear DNA to an average size of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-MITF antibody or an isotype control antibody.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of target DNA promoter sequences by qPCR using specific primers.

RNA Sequencing (RNA-Seq) and Real-time Reverse Transcription PCR (RT-PCR)

This protocol is used to analyze the effect of this compound on the global and specific gene expression profile downstream of MITF.

Materials:

-

Melanoma cells

-

This compound compound

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR primers for MITF target genes

-

RNA sequencing library preparation kit

-

Next-generation sequencing platform

Procedure for RT-PCR:

-

Treat cells with this compound or vehicle for 8 hours.[2]

-

Extract total RNA from the cells and treat with DNase I to remove genomic DNA contamination.

-

Synthesize cDNA from the purified RNA.

-

Perform qPCR using primers specific for MITF target genes (e.g., Tyr, Trpm1).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

General Workflow for RNA-Seq:

-

Treat cells and extract high-quality total RNA as described above.

-

Perform library preparation, which includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

Perform data analysis, including quality control, read alignment to a reference genome, and differential gene expression analysis.

-

Utilize pathway analysis tools, such as Ingenuity Pathway Analysis (IPA), to identify significantly affected pathways and upstream regulators.[2]

Signaling Pathways and Visualizations

This compound exerts its effects by directly interfering with the MITF signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the broader context of MITF signaling in melanoma.

Mechanism of Action of this compound

Caption: Mechanism of this compound action on MITF dimerization and function.

Upstream Regulation of MITF in Melanoma

Caption: Key upstream signaling pathways regulating MITF expression in melanoma.

Experimental Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for evaluating the in vitro effects of this compound.

Discussion and Future Directions

The discovery of this compound represents a significant advancement in the quest for novel melanoma therapies. By directly targeting the MITF transcription factor through a unique mechanism of dimerization inhibition, this compound offers a promising strategy to overcome resistance to existing targeted therapies. The quantitative data demonstrate its potent anti-proliferative effects in MITF-high melanoma cell lines.

The finding that BRAF wild-type melanoma cell lines exhibit resistance to this compound monotherapy highlights the importance of understanding the underlying cellular context and the potential for combination therapies.[3] The synergistic effect observed with the VEGFR inhibitor tivozanib, which elevates MITF levels, suggests a rational approach to sensitize resistant tumors to this compound.[3] This underscores the need for further investigation into biomarker-driven patient selection and the exploration of other synergistic drug combinations.

Future research should focus on expanding the evaluation of this compound to a broader panel of melanoma cell lines with diverse genetic backgrounds. In vivo studies in patient-derived xenograft (PDX) models will be crucial to validate the preclinical findings and to assess the therapeutic window and potential toxicities. Furthermore, a deeper understanding of the downstream consequences of MITF inhibition by this compound, beyond the currently known target genes, will provide further insights into its anti-tumor activity and may reveal additional therapeutic opportunities.

Conclusion

This compound is a novel and potent inhibitor of the MITF oncoprotein with a well-defined mechanism of action. It effectively suppresses the growth of MITF-dependent melanoma cell lines by disrupting MITF dimerization and its transcriptional activity. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers interested in exploring the therapeutic potential of this compound. Continued investigation into this promising compound is warranted and holds the potential to introduce a new class of targeted therapy for the treatment of malignant melanoma.

References

TT-012: A Novel Dimerization Disruptor of the MITF Oncogene for Melanoma Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Microphthalmia-associated transcription factor (MITF) is a critical lineage-survival oncogene in melanoma, playing a central role in tumor initiation, progression, and resistance to therapy. Its nature as a transcription factor lacking a defined ligand-binding pocket has historically rendered it a challenging target for small-molecule inhibition. This whitepaper details the discovery and characterization of TT-012, a first-in-class small molecule that potently and specifically disrupts the dimerization of MITF. By binding to a unique, hyperdynamic dimer interface within the MITF structure, this compound effectively abrogates its DNA-binding and transcriptional activity. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and detailed experimental protocols for the evaluation of this compound, offering a valuable resource for the scientific community engaged in melanoma research and the development of novel cancer therapeutics.

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by a high degree of molecular heterogeneity and a propensity for rapid metastasis. The MITF transcription factor is a master regulator of melanocyte development and is considered a key oncogenic driver in a significant subset of melanomas.[1] MITF orchestrates a complex transcriptional program that governs cell proliferation, survival, and differentiation. Its continued expression is essential for the viability of melanoma cells with high MITF expression levels, making it an attractive therapeutic target. However, the "undruggable" nature of many transcription factors, including MITF, has posed a significant challenge to the development of targeted therapies.

The discovery of this compound represents a paradigm shift in targeting MITF. This small molecule was identified through a high-throughput screening campaign and was found to selectively bind to the dynamic interface of the MITF dimer.[1] This interaction prevents the formation of functional MITF dimers, thereby inhibiting its ability to bind to DNA and regulate the expression of its target genes.[1] This technical guide will delve into the core aspects of this compound, including its mechanism of action, preclinical validation, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Disrupting MITF Dimerization

The therapeutic efficacy of this compound stems from its unique ability to interfere with the dimerization of the MITF protein. The structural basis for this interaction lies in a "hyperdynamic" region within the MITF leucine (B10760876) zipper domain, which makes it susceptible to disruption by small molecules.[1]

The MITF Signaling Pathway

MITF, as a transcription factor, exerts its effects by binding to specific DNA sequences known as M-boxes within the promoter regions of its target genes. This binding is contingent upon the formation of a homodimer. Once dimerized and bound to DNA, MITF recruits the transcriptional machinery to activate the expression of genes involved in various cellular processes critical for melanoma cell survival and proliferation.

This compound-Mediated Inhibition

This compound directly binds to the MITF protein, preventing the formation of the MITF-MITF dimer. This disruption of dimerization is the pivotal event in its mechanism of action. An inability to dimerize renders MITF incapable of binding to the M-boxes of its target genes. Consequently, the transcriptional activation of these genes is suppressed, leading to a downstream cascade of anti-melanoma effects.

Caption: The MITF signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data supporting its potency and selectivity. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| AlphaScreen | IC₅₀ (MITF Dimerization) | 13.1 nM | In vitro protein assay | [2] |

| MTT Assay | IC₅₀ (Cell Growth) | 499 nM | B16F10 (High MITF) | [2] |

| RT-PCR | IC₅₀ (Target Gene mRNA) | < 3.12 µM | B16F10 | [1] |

| Surface Plasmon Resonance | Kd (Binding to MITF) | 463.2 nM | In vitro protein assay | [2] |

Table 2: In Vivo Efficacy of this compound in a Melanoma Metastasis Model

| Treatment Group | Dosage | Effect on Tumor Growth | Effect on Metastasis | Toxicity | Reference |

| This compound | 2 mg/kg | Inhibition | Inhibition | Tolerable | [2] |

| This compound | 5 mg/kg | Significant Inhibition | Significant Inhibition | Tolerable to liver and immune cells | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) for MITF Dimerization Inhibitors

The discovery of this compound was the result of a rigorous high-throughput screening campaign designed to identify small molecules capable of disrupting MITF dimerization.

Caption: High-throughput screening workflow for the discovery of this compound.

Protocol:

-

Assay Principle: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was employed to monitor MITF-MITF dimerization in a high-throughput format.

-

Reagents: Recombinant MITF protein fragments tagged with donor and acceptor beads.

-

Procedure:

-

A library of 654,650 compounds was screened in a 384-well plate format.[1]

-

Each well contained the tagged MITF proteins and a test compound.

-

The plates were incubated to allow for dimerization and potential inhibition.

-

The AlphaScreen signal, indicative of MITF dimerization, was measured using a plate reader.

-

-

Hit Criteria: Compounds that significantly reduced the AlphaScreen signal were identified as primary hits.

-

Confirmation: Hits were subjected to dose-response analysis to confirm their activity and determine their potency (IC₅₀).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays were performed to determine if this compound could disrupt the binding of MITF to the promoter regions of its target genes in melanoma cells.

Protocol:

-

Cell Culture and Treatment: B16F10 melanoma cells were cultured and treated with either this compound (5 µM) or a DMSO control.[2]

-

Cross-linking: Protein-DNA complexes were cross-linked using formaldehyde.

-

Chromatin Shearing: The chromatin was sheared into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: An antibody specific to MITF was used to immunoprecipitate the MITF-DNA complexes.

-

Reverse Cross-linking: The cross-links were reversed to release the DNA.

-

DNA Purification: The precipitated DNA was purified.

-

Quantitative PCR (qPCR): qPCR was performed on the purified DNA to quantify the enrichment of specific MITF target gene promoters (e.g., Trpm1, Tyr, and Dct).[1]

RNA Sequencing (RNA-seq)

RNA-seq was utilized to assess the global impact of this compound on the transcriptome of melanoma cells and to confirm the downregulation of MITF target genes.

Protocol:

-

Cell Treatment and RNA Extraction: B16F10 cells were treated with this compound or DMSO. Total RNA was then extracted using a suitable kit.

-

Library Preparation:

-

mRNA was enriched from the total RNA using oligo(dT) magnetic beads.

-

The enriched mRNA was fragmented.

-

cDNA was synthesized from the fragmented mRNA.

-

Adapters were ligated to the cDNA fragments to create a sequencing library.

-

-

Sequencing: The prepared libraries were sequenced using a high-throughput sequencing platform.

-

Data Analysis:

-

The sequencing reads were aligned to the mouse reference genome.

-

Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon this compound treatment.

-

Gene set enrichment analysis was used to determine the biological pathways affected by this compound.

-

In Vivo Studies

The anti-tumor activity of this compound was evaluated in a preclinical mouse model of melanoma.

Melanoma Xenograft Model

Protocol:

-

Cell Implantation: B16F10 melanoma cells were injected into the tail vein of C57BL/6 mice to establish a pulmonary metastasis model.

-

Treatment: The mice were treated with this compound (2 mg/kg or 5 mg/kg, formulated in micelle nanoparticles) or a vehicle control.[2]

-

Tumor Growth and Metastasis Assessment:

-

Primary tumor growth was monitored over time.

-

At the end of the study, the lungs were harvested to quantify the number and size of metastatic nodules.

-

-

Toxicity Evaluation: The general health of the mice was monitored, and key organs (e.g., liver) and immune cell populations were analyzed for signs of toxicity.

Conclusion

This compound has emerged as a promising therapeutic agent for the treatment of melanoma. Its novel mechanism of action, involving the direct disruption of MITF dimerization, provides a new avenue for targeting a previously intractable oncogene. The preclinical data demonstrate its potent and selective activity against melanoma cells with high MITF expression, both in vitro and in vivo, with a favorable toxicity profile. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other MITF-targeting therapies. As research progresses, this compound holds the potential to become a valuable component of the therapeutic arsenal (B13267) against melanoma.

References

- 1. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TT-012 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-012 is a novel small molecule inhibitor that targets the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and a lineage survival oncogene in melanoma.[1] this compound functions by disrupting the dimerization of MITF, which is essential for its DNA-binding and transcriptional activity.[2][3][4][5] This targeted mechanism of action makes this compound a promising therapeutic agent for melanomas characterized by high MITF expression.

These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on melanoma cells. The protocols include methods for assessing cell viability, target engagement through chromatin immunoprecipitation, and analysis of a key signaling pathway modulated by combination therapies.

Mechanism of Action and Signaling Pathways

This compound selectively inhibits the proliferation of melanoma cells with high levels of MITF.[2][3] However, many BRAF wild-type (BRAFwt) melanomas exhibit low MITF expression and are consequently resistant to this compound monotherapy.[6][7]

A key strategy to overcome this resistance involves combination therapy with tivozanib (B1683842), a tyrosine kinase inhibitor that targets VEGFR2. Tivozanib treatment leads to the inhibition of VEGFR2, which in turn activates the NF-κB signaling pathway.[6][7] Activated NF-κB upregulates the expression of MITF, thereby sensitizing the low-MITF melanoma cells to the inhibitory effects of this compound. This synergistic interaction provides a rational basis for the combination treatment of BRAFwt melanomas.[6][7]

References

- 1. Microphthalmia‐associated transcription factor in melanoma development and MAP‐kinase pathway targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An exploitable Achilles heel of MITF? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Receptor tyrosine kinase inhibitor tivozanib regulates cell state plasticity and restores MITF dependency in BRAF wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: TT-012 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment conditions and experimental protocols for the use of TT-012 in a cell culture setting. This compound is a small molecule inhibitor that disrupts the dimerization of the Microphthalmia-associated transcription factor (MITF), a key lineage-specific transcription factor in melanocytes.[1][2] By interfering with MITF dimerization, this compound effectively inhibits its transcriptional activity and downstream cellular functions, making it a promising agent for melanoma therapy.[2][3]

Mechanism of Action

This compound specifically targets the hyperdynamic dimer interface of MITF, preventing its homodimerization.[3] This disruption of dimer formation is crucial as it inhibits the DNA-binding ability of MITF to the M-box promoter of its target genes.[2][3] Consequently, the transcription of MITF downstream targets, such as tyrosinase (Tyr) and transient receptor potential cation channel subfamily M member 1 (Trpm1), is significantly reduced.[3] This targeted inhibition of the MITF signaling pathway ultimately leads to decreased melanoma cell proliferation and melanin (B1238610) production.[3] In some contexts, particularly in BRAF wild-type melanoma, this compound's efficacy can be enhanced by combination with other targeted therapies like tivozanib (B1683842), which sensitizes cells to MITF inhibition by upregulating MITF expression.[1]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (MITF Dimerization) | - | 13.1 nM | [3] |

| IC50 (Cell Growth Inhibition) | B16F10 Mouse Melanoma | 499 nM | [3] |

| IC50 (mRNA level of Tyr) | B16F10 Mouse Melanoma | < 3.12 µM | [3] |

| IC50 (mRNA level of Trpm1) | B16F10 Mouse Melanoma | < 3.12 µM | [3] |

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting the MITF signaling pathway.

Experimental Protocols

Cell Culture

The mouse melanoma cell line B16F10 is a suitable model for studying the effects of this compound.[3]

-

Cell Line: B16F10 (from American Type Culture Collection)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)

-

Supplements: 10% Fetal Bovine Serum (FBS)

-

Culture Conditions: 37°C, 5% CO2

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cell growth.

-

Cell Seeding: Seed B16F10 cells in 96-well plates at an appropriate density.

-

Treatment: After cell attachment (typically overnight), treat the cells with a gradient of this compound concentrations. A DMSO control should be included.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.

-

Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Real-Time Reverse Transcription PCR (RT-PCR)

This protocol is used to quantify the mRNA levels of MITF downstream target genes.

-

Cell Treatment: Treat B16F10 cells with this compound or DMSO for a specified duration (e.g., 8 hours).[3]

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using primers specific for MITF target genes (e.g., Tyr, Trpm1) and a housekeeping gene (e.g., Gapdh) for normalization.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to assess the effect of this compound on the binding of MITF to the promoter of its target genes.[3]

-

Cell Treatment and Cross-linking: Treat B16F10 cells (which may transiently express tagged MITF) with this compound.[3] Cross-link protein to DNA with formaldehyde.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against MITF (or the tag) to immunoprecipitate the MITF-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

-

qPCR Analysis: Quantify the amount of target gene promoter DNA (e.g., Trpm1, Tyr, Dct) in the immunoprecipitated sample by qPCR.[3]

Experimental Workflow Diagrams

Caption: General workflow for a cell viability assay to determine the IC50 of this compound.

Caption: Workflow for analyzing changes in gene expression after this compound treatment.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

References

- 1. Receptor tyrosine kinase inhibitor tivozanib regulates cell state plasticity and restores MITF dependency in BRAF wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TT-012 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of TT-012, a potent and specific small-molecule inhibitor of the Microphthalmia-associated transcription factor (MITF), in animal models of melanoma. The provided protocols are based on peer-reviewed research and are intended to guide researchers in designing and executing in vivo studies.

Introduction

Microphthalmia-associated transcription factor (MITF) is a critical lineage-survival oncogene in melanoma.[1] It plays a central role in the development, proliferation, and survival of melanocytes and melanoma cells. This compound is a novel small molecule that disrupts the dimerization of MITF, thereby inhibiting its transcriptional activity and downstream signaling pathways.[1][2][3][4] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for MITF-dependent melanomas.[1][5]

Mechanism of Action

This compound functions by specifically binding to a hyperdynamic dimer interface of the MITF protein.[1][2] This binding event prevents the formation of functional MITF homodimers, which are essential for binding to the M-box DNA sequences in the promoter regions of its target genes. The disruption of MITF dimerization leads to a downstream reduction in the transcription of genes involved in cell cycle progression and pigment synthesis.[1]

Caption: Mechanism of Action of this compound.

In Vivo Efficacy of this compound in Murine Melanoma Models

Preclinical studies have evaluated the anti-tumor and anti-metastatic efficacy of this compound in mouse models of melanoma. The B16F10 murine melanoma cell line is a commonly used model for these investigations.

Dosage and Administration

The following table summarizes the dosages and administration routes for this compound in animal models based on published research.

| Animal Model | Cell Line | This compound Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |

| C57BL/6 Mice | B16F10 | 2 mg/kg | Intraperitoneal (i.p.) | Daily for 18 days | Significant decrease in metastatic burden in the lung. | [1] |

| C57BL/6 Mice | B16F10 | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 18 days | Further enhanced anti-metastatic effect, with an approximate 99% reduction in metastatic burden compared to vehicle control. | [1] |

Experimental Protocols

B16F10 Syngeneic Mouse Model of Melanoma Metastasis

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a lung metastasis model.

Materials:

-

This compound (MedchemExpress, HY-156483)

-

B16F10 murine melanoma cells

-

C57BL/6 mice (6-8 weeks old)

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Phosphate-Buffered Saline (PBS)

-

Standard animal housing and handling equipment

Experimental Workflow:

Caption: Workflow for In Vivo Efficacy Study.

Procedure:

-

Cell Culture: Culture B16F10 melanoma cells in appropriate media until they reach the desired confluency.

-

Cell Preparation and Injection:

-

Harvest and wash the B16F10 cells with sterile PBS.

-

Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10^5 cells) into the tail vein of each C57BL/6 mouse.

-

-

Animal Grouping and Treatment:

-

Randomly assign the mice to treatment and control groups (n=5-10 mice per group).

-

Prepare this compound formulations in the vehicle at the desired concentrations (e.g., 2 mg/kg and 5 mg/kg). A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

-

Beginning on day 1 post-cell injection, administer the prepared this compound solution or vehicle control intraperitoneally once daily for 18 consecutive days.

-

-

Monitoring:

-

Monitor the health and body weight of the mice daily.

-

Observe for any signs of toxicity.

-

-

Endpoint and Analysis:

-

On day 18, euthanize the mice.

-

Harvest the lungs and fix them in Bouin's solution.

-

Count the number of metastatic nodules on the lung surface under a dissecting microscope.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the number of metastatic nodules between the treatment and control groups.

-

Toxicity Evaluation

In the primary study, this compound was reported to have tolerable toxicity to the liver and immune cells in animal models.[1][2] However, it is crucial to perform a thorough toxicity assessment in any new study.

Recommended Toxicity Assessments:

-

Body Weight: Monitor and record the body weight of the animals daily. Significant weight loss can be an indicator of toxicity.

-

Clinical Observations: Observe the animals for any changes in behavior, appearance, or activity levels.

-

Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess for any signs of tissue damage.

-

Complete Blood Count (CBC) and Blood Chemistry: Collect blood samples for analysis of hematological and biochemical parameters to evaluate organ function.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MITF-driven melanoma. The provided application notes and protocols offer a framework for researchers to conduct in vivo studies to further evaluate the efficacy and safety of this compound. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.

References

- 1. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A unique hyperdynamic dimer interface permits small molecule perturbation of the melanoma oncoprotein MITF for melanoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: TT-012 Chromatin Immunoprecipitation Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA in their native cellular context. This method is invaluable for identifying the genomic locations of DNA-binding proteins, such as transcription factors and modified histones. When coupled with high-throughput sequencing (ChIP-seq), it allows for a genome-wide analysis of these interactions.[1] This application note provides a detailed protocol for performing a ChIP assay to study the effects of TT-012, a specific inhibitor of the microphthalmia-associated transcription factor (MITF).[2] By examining changes in MITF binding to its target genes in the presence of this compound, researchers can elucidate the compound's mechanism of action and its impact on gene regulation.

Signaling Pathway of MITF Inhibition by this compound

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of MITF dimerization, preventing its binding to DNA and subsequent activation of target genes involved in melanocyte proliferation and differentiation.[2]

Caption: Hypothetical signaling pathway of this compound action.

Experimental Workflow for ChIP-seq

The diagram below outlines the major steps involved in the Chromatin Immunoprecipitation sequencing (ChIP-seq) protocol.

Caption: Chromatin Immunoprecipitation (ChIP-seq) Workflow.

Detailed Experimental Protocol

This protocol is adapted from standard ChIP procedures and is optimized for studying the effects of the small molecule inhibitor this compound on the transcription factor MITF in cultured melanoma cells.[3][4][5]

Part 1: Cell Culture and Treatment

-

Cell Seeding : Plate human melanoma cells (e.g., SK-MEL-28) at an appropriate density in 150 mm dishes and grow to 80-90% confluency.

-

This compound Treatment : Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

Part 2: Cross-linking and Cell Harvesting

-

Cross-linking : To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[6] Incubate for 10 minutes at room temperature with gentle swirling.[5]

-

Quenching : Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM (0.125 M). Incubate for 5 minutes at room temperature.[4]

-

Cell Harvesting : Aspirate the medium, wash the cells twice with ice-cold PBS. Scrape the cells in ice-cold PBS containing protease inhibitors and collect them in a conical tube.

-

Pelleting : Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Part 3: Chromatin Preparation and Sonication

-

Cell Lysis : Resuspend the cell pellet in a cell lysis buffer and incubate on ice for 10 minutes.[4]

-

Nuclei Isolation : Dounce homogenize the lysate to release the nuclei. Centrifuge at a low speed to pellet the nuclei.

-

Nuclear Lysis : Resuspend the nuclear pellet in a nuclear lysis buffer.

-

Sonication : Shear the chromatin by sonication to an average size of 200-1000 bp.[7] Sonication conditions must be optimized for each cell type and instrument.[3][8]

-

Clarification : Centrifuge the sonicated lysate at high speed to pellet cellular debris. The supernatant contains the soluble chromatin.

Part 4: Immunoprecipitation

-

Pre-clearing : Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.[3]

-

Input Sample : Save a small aliquot of the pre-cleared chromatin as an "input" control.

-

Antibody Incubation : Add a ChIP-validated anti-MITF antibody to the remaining chromatin and incubate overnight at 4°C with rotation. Also, set up a negative control using a non-specific IgG.[4]

-

Immune Complex Capture : Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[7]

-

Washing : Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[9]

Part 5: Reverse Cross-linking and DNA Purification

-

Elution : Elute the chromatin from the beads using an elution buffer.

-

Reverse Cross-linking : Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4-6 hours or overnight to reverse the formaldehyde cross-links.[1][7]

-

RNase and Proteinase K Treatment : Treat the samples with RNase A to digest RNA, followed by Proteinase K to digest proteins.[4][8]

-

DNA Purification : Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[3][4]

Data Presentation

Table 1: Chromatin Sonication QC

| Sample | Sonication Cycles | Average Fragment Size (bp) |

| Optimization 1 | 15 | 800 |

| Optimization 2 | 20 | 550 |

| Optimized | 25 | 350 |

| Optimization 4 | 30 | 200 |

Table 2: DNA Yield After ChIP

| Condition | Antibody | DNA Yield (ng) |

| Vehicle Control | Anti-MITF | 15.2 |

| Vehicle Control | Normal IgG | 1.1 |

| This compound Treated | Anti-MITF | 6.8 |

| This compound Treated | Normal IgG | 1.3 |

| Input | - | 500 |

Table 3: qPCR Validation of MITF Target Genes

| Target Gene | Treatment | Fold Enrichment (vs. IgG) |

| TYR | Vehicle | 12.5 |

| TYR | This compound | 3.1 |

| DCT | Vehicle | 9.8 |

| DCT | This compound | 2.5 |

| Negative Control Region | Vehicle | 1.2 |

| Negative Control Region | This compound | 1.1 |

Conclusion

This protocol provides a comprehensive framework for utilizing a chromatin immunoprecipitation assay to investigate the effects of the MITF inhibitor, this compound. By following these detailed steps and adapting them to specific experimental conditions, researchers can effectively map the changes in MITF's genomic binding profile induced by this compound. The resulting data will be crucial for understanding the compound's mechanism of action and for the development of targeted therapeutics. The success of a ChIP experiment is highly dependent on the quality of the antibody and the optimization of sonication and washing steps.[7]

References

- 1. microbenotes.com [microbenotes.com]

- 2. Receptor tyrosine kinase inhibitor tivozanib regulates cell state plasticity and restores MITF dependency in BRAF wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 4. Chromatin immunoprecipitation-deep sequencing (ChIP-seq) and ChIP-qPCR [bio-protocol.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]

- 7. clyte.tech [clyte.tech]

- 8. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MilliporeSigma EZ-Magna ChIP A/G Chromatin Immunoprecipitation Kit 22 Assays | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

RNA sequencing analysis after TT-012 treatment

Application Note: RNA Sequencing Analysis of Cellular Response to TT-012, a Novel MITF Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

RNA sequencing (RNA-Seq) is a powerful technology in drug discovery and development, offering a comprehensive view of the transcriptome to elucidate a drug's mechanism of action, identify biomarkers, and assess off-target effects.[1][2] This document provides a detailed protocol for analyzing the transcriptomic effects of this compound, a specific inhibitor of Microphthalmia-associated transcription factor (MITF) dimerization, particularly in the context of BRAF wild-type (BRAFWT) melanoma.[3]

This compound targets MITF, a key transcription factor in melanocyte development and melanoma proliferation.[3] However, many BRAFWT melanoma cell lines exhibit resistance to this compound due to a low-MITF activity state.[3] Research has shown that co-treatment with tivozanib (B1683842), a receptor tyrosine kinase (RTK) inhibitor, can sensitize these cells to this compound.[3] Tivozanib achieves this by inhibiting VEGFR2, which in turn activates the NF-κB pathway, transitioning cells to a high-MITF state and restoring dependency on MITF for growth.[3] This application note outlines the experimental and bioinformatic workflow to dissect these molecular changes using RNA sequencing.

Data Presentation

Quantitative data from the RNA sequencing experiment should be summarized for clarity and comparison.

Table 1: RNA Quality Control Summary This table presents hypothetical quality control metrics for RNA extracted from BRAFWT melanoma cells treated with a vehicle, this compound, tivozanib, or a combination. High-quality RNA is essential for reliable sequencing results.

| Sample ID | Treatment Group | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN |

| A1 | Vehicle Control | 155 | 2.08 | 2.15 | 9.8 |

| A2 | Vehicle Control | 162 | 2.09 | 2.18 | 9.7 |

| A3 | Vehicle Control | 148 | 2.07 | 2.14 | 9.9 |

| B1 | This compound | 160 | 2.09 | 2.16 | 9.8 |

| B2 | This compound | 151 | 2.08 | 2.15 | 9.6 |

| B3 | This compound | 158 | 2.10 | 2.17 | 9.7 |

| C1 | Tivozanib | 145 | 2.06 | 2.11 | 9.5 |

| C2 | Tivozanib | 153 | 2.08 | 2.14 | 9.8 |

| C3 | Tivozanib | 149 | 2.07 | 2.12 | 9.6 |

| D1 | This compound + Tivozanib | 165 | 2.10 | 2.19 | 9.9 |

| D2 | This compound + Tivozanib | 157 | 2.09 | 2.18 | 9.8 |

| D3 | This compound + Tivozanib | 161 | 2.08 | 2.16 | 9.7 |

RIN: RNA Integrity Number

Table 2: Top 10 Differentially Expressed Genes (DEGs) in Combination Treatment vs. Control This table shows a hypothetical list of the most significantly up- and down-regulated genes in cells receiving the combination treatment compared to the vehicle control. This analysis is key to understanding the synergistic effect of the two drugs.

| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value | Regulation |

| TYR | Tyrosinase | 3.45 | 1.2e-15 | 4.5e-14 | Up |

| DCT | Dopachrome Tautomerase | 3.12 | 3.5e-14 | 9.1e-13 | Up |

| MLANA | Melan-A | 2.98 | 7.8e-13 | 1.5e-11 | Up |

| SOX10 | SRY-Box Transcription Factor 10 | 2.55 | 1.4e-11 | 2.2e-10 | Up |

| RELB | RELB Proto-Oncogene, NF-kB Subunit | 2.10 | 4.3e-10 | 5.8e-09 | Up |

| CDK2 | Cyclin Dependent Kinase 2 | -2.89 | 5.1e-13 | 1.1e-11 | Down |

| CCNE1 | Cyclin E1 | -2.75 | 9.2e-12 | 1.8e-10 | Down |

| E2F1 | E2F Transcription Factor 1 | -2.51 | 2.1e-11 | 3.0e-10 | Down |

| ZEB1 | Zinc Finger E-Box Binding Homeobox 1 | -2.40 | 6.6e-10 | 8.2e-09 | Down |

| AXL | AXL Receptor Tyrosine Kinase | -2.25 | 1.9e-09 | 2.1e-08 | Down |

Table 3: Enriched Signaling Pathways from DEGs (Combination Treatment) Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs reveal the biological processes and signaling pathways most affected by the drug combination.

| Pathway ID | Pathway Name | p-value | Adjusted p-value | Genes in Pathway |

| hsa04722 | Melanogenesis | 5.6e-09 | 1.2e-07 | TYR, DCT, MLANA, SOX10 |

| hsa04064 | NF-kappa B signaling pathway | 8.2e-07 | 9.5e-06 | RELB, NFKBIA, BCL3 |

| hsa04110 | Cell Cycle | 1.5e-06 | 1.4e-05 | CDK2, CCNE1, E2F1 |

| hsa04350 | TGF-beta signaling pathway | 9.1e-05 | 7.2e-04 | ZEB1, SMAD3, TGFB1 |

| hsa04151 | PI3K-Akt signaling pathway | 2.4e-04 | 1.5e-03 | AXL, PIK3R1, PTEN |

Experimental Protocols & Methodologies

Cell Culture and Treatment

-

Cell Line: A BRAFWT human melanoma cell line (e.g., MeWo, WM3211).

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment Protocol:

-

Seed 2 x 106 cells per 10 cm dish and allow them to adhere for 24 hours.

-

Prepare four treatment groups in triplicate: Vehicle (DMSO), this compound (e.g., 1 µM), Tivozanib (e.g., 0.5 µM), and this compound + Tivozanib.

-

Aspirate the medium and replace it with fresh medium containing the respective treatments.

-

Incubate cells for 48 hours before harvesting for RNA extraction.

-

RNA Extraction and Quality Control

-

Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly on the dish using TRIzol™ Reagent or a similar lysis buffer.

-

Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol, including an on-column DNase digestion step.

-

-

Quality Control:

-

Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA purity by checking the A260/A280 (aim for ~2.0) and A260/A230 (aim for >2.0) ratios.

-

Determine RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is recommended for library preparation.

-

NGS Library Preparation and Sequencing

-

Library Preparation:

-

Use 1 µg of total RNA as input for a poly(A) mRNA selection-based library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

-

Follow the manufacturer's protocol for mRNA fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.

-

-

Sequencing:

-

Pool the indexed libraries.

-

Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq or similar platform to a depth of at least 20 million reads per sample.[4]

-

Bioinformatics Analysis Pipeline

The analysis of RNA-Seq data involves several computational steps to go from raw sequencing reads to biological insights.[5][6][7]

-

Step 1: Quality Control of Raw Reads:

-

Step 2: Read Trimming and Filtering:

-